molecular formula C18H26N2O3S B4142278 N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide

N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide

Cat. No. B4142278
M. Wt: 350.5 g/mol
InChI Key: XYAKRZIVUGHYNV-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide, also known as HU-308, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes.

Mechanism of Action

N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide exerts its effects by selectively activating the CB2 receptor, which is mainly expressed in immune cells and has been implicated in modulating immune responses and inflammation. Upon activation, the CB2 receptor can inhibit the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain. Moreover, the CB2 receptor has been shown to have neuroprotective effects in various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Biochemical and Physiological Effects:
The activation of the CB2 receptor by N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide can lead to various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine release, the modulation of immune responses, and the reduction of pain and inflammation. Moreover, N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been reported to have neuroprotective effects in various neurological disorders, such as traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has several advantages as a research tool, including its high selectivity for the CB2 receptor and its potential therapeutic applications in various diseases. However, there are also limitations to using N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide in lab experiments, such as the potential for off-target effects and the need for appropriate controls to ensure the specificity of the observed effects.

Future Directions

There are several future directions for research on N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide, including the investigation of its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Moreover, the development of more selective and potent CB2 receptor agonists could lead to the discovery of novel treatments for inflammation, pain, and neurological disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide on the CB2 receptor could provide insights into the regulation of immune responses and inflammation.

Scientific Research Applications

N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurological disorders. In preclinical studies, N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been reported to have neuroprotective effects in animal models of traumatic brain injury and stroke.

properties

IUPAC Name

N-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-N'-(2-methylsulfanylphenyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-24-16-9-5-3-7-14(16)20-18(23)11-10-17(22)19-12-13-6-2-4-8-15(13)21/h3,5,7,9,13,15,21H,2,4,6,8,10-12H2,1H3,(H,19,22)(H,20,23)/t13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAKRZIVUGHYNV-UKRRQHHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)NCC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)NC[C@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-N'-(2-methylsulfanylphenyl)butanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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